L-Valine is naturally found in various protein-rich foods such as meat, dairy products, soy, and legumes. The isotopically labeled version (13C5) is synthesized for research purposes and is available from specialized suppliers like Cambridge Isotope Laboratories.
The synthesis of L-Valine (13C5) typically involves microbial fermentation processes, particularly using genetically modified strains of Corynebacterium glutamicum. This bacterium has been extensively engineered to enhance the yield of L-Valine through various metabolic engineering strategies.
L-Valine participates in several biochemical reactions:
The biosynthetic pathway involves multiple enzymatic steps:
L-Valine functions primarily as a building block for proteins but also plays roles in energy production and muscle metabolism. Its mechanism involves:
L-Valine (13C5) has significant applications in scientific research:
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